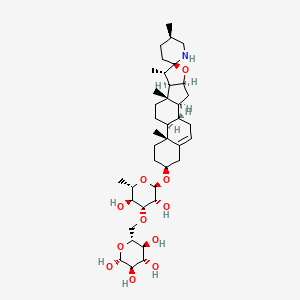

(2S,3S)-2-Hydroxy-3-methylpentanoic acid

Overview

Description

The notation “(2S,3S)” refers to the configuration of the chiral centers in the molecule . In this case, the “2S” and “3S” mean that the second and third carbon atoms in the molecule have an “S” (from Latin sinister, meaning left) configuration .

Molecular Structure Analysis

The molecular structure of a compound with the “(2S,3S)” configuration would have both the second and third carbon atoms in the “S” configuration . This configuration can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a related compound, “(2S,3S)-2,3-Dibromo-3-phenylpropanoic acid”, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and molar volume have been reported .Scientific Research Applications

1. Role in Wine and Alcoholic Beverage Aromas

(2S,3S)-2-Hydroxy-3-methylpentanoic acid is significant in the context of wine and other alcoholic beverages. Gracia-Moreno et al. (2015) developed a method for the quantitative determination of this compound, among others, in wines and alcoholic beverages. Their study highlights the potential sensory effects of these compounds in beverages, indicating their relevance in flavor and aroma profiles (Gracia-Moreno et al., 2015).

2. Impact on Wine Aging

The study by Lytra et al. (2017) focused on the formation of substituted esters in red wine, including the quantitative determination and enantiomeric separation of their corresponding acids. This research showed that concentrations of (2S)-2-hydroxy-3-methylbutanoic acid and related compounds increased slightly over time in aging wines, suggesting a role in the aging process of wines (Lytra et al., 2017).

3. Crystal Structure Analysis

The crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, a structurally similar compound, was investigated by Curland et al. (2018). This study contributes to understanding the molecular structure and potential interactions of this class of compounds (Curland et al., 2018).

4. Enantiospecific Syntheses for Pharmaceutical Applications

The stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, including this compound, has been explored for applications in pharmaceuticals, such as in the synthesis of antitumor antibiotics and marine toxins. Giordano et al. (1999) highlighted the importance of this process in the synthesis of biologically active compounds (Giordano et al., 1999).

5. Application in Polyketide Synthase Research

Harris et al. (1998) synthesized various stereoisomers of 3-hydroxy-2-methylpentanoic acid for investigating substrate selectivity of polyketide synthase (PKS) domains. This research is crucial for understanding the enzymatic processes involved in the synthesis of polyketides, a class of secondary metabolites with significant pharmaceutical applications (Harris et al., 1998).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (2S,3S)-2-Hydroxy-3-methylpentanoic acid, also known as L-Isoleucic Acid, is the glucosyltransferase UGT76B1 . This enzyme is found in plants and is involved in conjugating the stress hormone salicylic acid (SA) as well as L-Isoleucic Acid .

Mode of Action

L-Isoleucic Acid interacts with its target, the glucosyltransferase UGT76B1, by serving as a substrate for this enzyme . This interaction leads to the glucosylation of L-Isoleucic Acid, which is a process that attaches a glucose molecule to the compound . This glucosylation process modulates the activity of L-Isoleucic Acid .

Biochemical Pathways

The glucosylation of L-Isoleucic Acid by UGT76B1 affects several biochemical pathways in plants. It enhances pathogen resistance and inhibits root growth of Arabidopsis . L-Isoleucic Acid also synergistically cooperates with salicylic acid to activate salicylic acid-responsive gene expression and resistance in a UGT76B1-dependent manner . L-isoleucic acid also shows a salicylic acid-independent stress response .

Pharmacokinetics

It is known that l-isoleucic acid is a substrate for the enzyme ugt76b1, which suggests that it is metabolized through glucosylation .

Result of Action

The glucosylation of L-Isoleucic Acid by UGT76B1 results in several molecular and cellular effects. It enhances pathogen resistance, inhibits root growth of Arabidopsis, and activates salicylic acid-responsive gene expression and resistance . These effects are specific and distinct from its isomeric compound leucic acid and from the amino acid isoleucine .

Action Environment

The action of L-Isoleucic Acid can be influenced by environmental factors. For instance, the presence of pathogens can enhance the resistance effect of L-Isoleucic Acid . .

properties

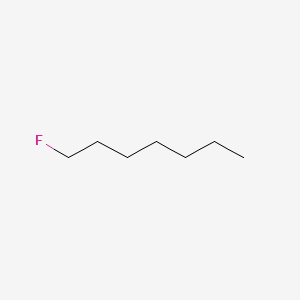

IUPAC Name |

(2S,3S)-2-hydroxy-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILPIWOPNGRASR-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357528 | |

| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51576-04-6 | |

| Record name | Isoleucic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-Hydroxy-3-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9R3ZO89OD8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3ZO89OD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the incorporation of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in auriculamide biosynthesis?

A1: Unlike its typical role as a proteinogenic amino acid, this compound is utilized as a building block in the nonribosomal peptide synthesis of auriculamide. This unusual incorporation involves its activation by the adenylation domain of the AulA enzyme. [] This suggests a broader substrate specificity for certain adenylation domains, expanding the potential chemical diversity achievable in nonribosomal peptide synthesis.

Q2: How does the presence of this compound in a steroidal saponin impact its biological activity?

A2: While the provided research [] focuses on the isolation and structural characterization of various steroidal saponins from Ruscus aculeatus, it does not directly assess the specific contribution of the this compound moiety to the observed cytostatic activity. Further research is needed to delineate the structure-activity relationship and determine if this specific structural feature plays a role in the compound's interaction with its biological target.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584053.png)